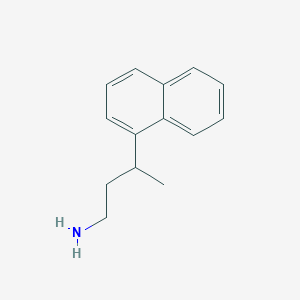

3-(Naphthalen-1-yl)butan-1-amine

Description

Properties

Molecular Formula |

C14H17N |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3-naphthalen-1-ylbutan-1-amine |

InChI |

InChI=1S/C14H17N/c1-11(9-10-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10,15H2,1H3 |

InChI Key |

XEJAFKLDHNFMEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Naphthalen 1 Yl Butan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 3-(Naphthalen-1-yl)butan-1-amine, this process reveals several logical bond disconnections that form the basis for viable synthetic routes.

The most apparent disconnection is at the carbon-nitrogen (C–N) bond of the primary amine. This suggests the final step could be the formation of the amine, pointing towards a precursor like a ketone or aldehyde that can undergo reductive amination. youtube.com This leads to the key intermediate, 3-(naphthalen-1-yl)butanal.

Another strategic disconnection is the carbon-carbon (C–C) bond between the naphthalene (B1677914) ring and the butyl side chain. This approach suggests a Friedel-Crafts reaction, a classic method for attaching substituents to aromatic rings. nih.gov In this scenario, a suitable four-carbon electrophile would be reacted with naphthalene or a naphthalene derivative.

A third strategy involves disconnecting the molecule into three fundamental components, suggesting a multi-component reaction. This convergent approach, such as an A3-coupling, could potentially construct the core structure in a single, efficient step from an alkyne, an aldehyde, and an amine. wikipedia.org

Classical Synthesis Approaches

Traditional methods for synthesizing amines provide reliable and well-documented pathways to this compound.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). libretexts.org The process typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction to an amine. youtube.com

In the context of synthesizing this compound, a common precursor would be 3-(naphthalen-1-yl)butanal. The synthesis of a related precursor, 3-(naphthalen-1-yl)propanal, often begins with a Friedel-Crafts acylation of naphthalene, followed by reduction and oxidation steps. The subsequent reductive amination of the aldehyde with an amine source, such as ammonia (B1221849), yields the target primary amine. A key advantage of modern reductive amination is the ability to perform it in a one-pot procedure using specific reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion intermediate without significantly reducing the initial aldehyde, which is a common issue with stronger reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com

Friedel-Crafts Alkylation Followed by Nitrile Reduction and Amine Formation

The Friedel-Crafts reaction is a cornerstone of organic synthesis for C-C bond formation on aromatic rings. nih.gov A potential route to this compound could start with the Friedel-Crafts alkylation of naphthalene. For instance, naphthalene can be alkylated with an appropriate halo-butene derivative. However, direct alkylation can be prone to issues like polyalkylation and carbocation rearrangements.

A more controlled approach involves Friedel-Crafts acylation. Naphthalene can be acylated with a four-carbon acyl halide or anhydride (B1165640), such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net This would form a naphthalenyl butyl ketone. The ketone can then be converted to the amine. A common sequence involves converting the ketone to an oxime, which is then reduced to the primary amine. Alternatively, the ketone could undergo transformations leading to a nitrile group, which is subsequently reduced to the desired amine functionality.

Multi-Component Reaction Strategies, such as A3-coupling

Multi-component reactions (MCRs) offer a highly efficient approach by combining three or more reactants in a single step to form a complex product, thereby saving time and resources. mdpi.com The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a prominent example that produces propargylamine (B41283) derivatives. wikipedia.org

A strategy to form a precursor to this compound could involve reacting naphthaldehyde, an appropriate alkyne (like propyne), and an amine. The resulting propargylamine contains a carbon-carbon triple bond which can then be selectively reduced (hydrogenated) to the corresponding saturated alkyl chain, yielding the final product. The A3 coupling is typically catalyzed by metals such as copper, gold, or ruthenium. wikipedia.orgmdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated methods for controlling stereochemistry, which is crucial for producing specific enantiomers of chiral molecules.

Catalytic Asymmetric Synthesis of Chiral Enantiomers

Since the second carbon atom of the butyl chain in this compound is a stereocenter, the molecule exists as a pair of enantiomers (R and S forms). Asymmetric synthesis is employed to produce one enantiomer selectively, which is often critical for applications in pharmaceuticals and materials science. vapourtec.com

Chiral amines can be synthesized using various asymmetric methods, including the use of chiral catalysts. mdpi.com One powerful strategy is the asymmetric reductive amination of a prochiral ketone, such as 1-(naphthalen-1-yl)butan-2-one. This can be achieved using biocatalysts like amine dehydrogenases (AmDHs) or transaminases, which can exhibit very high enantioselectivity. whiterose.ac.uk For example, studies on similar small chiral amines have shown that native AmDHs can produce (S)-amines with high enantiomeric excess (>97% ee). whiterose.ac.uk

Another approach is the asymmetric hydrogenation of a C=N double bond (imine) using a chiral metal catalyst. Ligands such as BINAP or other chiral phosphines complexed with metals like rhodium or iridium are well-known for catalyzing such transformations with high enantioselectivity. The development of chiral amine organocatalysts, such as proline derivatives, has also enabled highly enantioselective reactions. youtube.com These catalysts can facilitate the formation of a chiral enamine intermediate, which then reacts to form the desired product with a high degree of stereocontrol. youtube.com

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Precursor Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Prochiral Ketone | (S)-amine | >97% | whiterose.ac.uk |

| Transaminase (TA) + PDC | Prochiral Ketone | (S)-amine | ~90% | mdpi.com |

| Chiral Phosphine-Metal Complex | Imine/Enamine | Chiral Amine | High (Varies) | nih.gov |

| Chiral Amine Organocatalyst | Aldehyde/Ketone | Chiral Amine | Up to 99% | beilstein-journals.org |

Flow Chemistry and Continuous Synthesis Protocols

The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. whiterose.ac.uk The synthesis of this compound is well-suited to adaptation in a flow chemistry setup.

A potential continuous process would involve the reductive amination of 1-(naphthalen-1-yl)butan-2-one. In this setup, a solution of the ketone and an amine source (like ammonia in an alcoholic solvent) would be pumped and mixed with a stream of a reducing agent. This mixture would then pass through a heated packed-bed reactor containing an immobilized catalyst. researchgate.net Heterogeneous catalysts, such as palladium on carbon (Pd/C), are effective for reductive aminations in continuous-flow reactors. researchgate.net

Alternatively, biocatalytic flow synthesis presents a green and highly selective option. rsc.org E. coli cells that overexpress a suitable ω-transaminase can be immobilized on polymer beads and packed into a column. nih.govacs.org A solution of the ketone precursor and an amino donor (e.g., isopropylamine) in an organic solvent is then continuously passed through this bioreactor. nih.govacs.org This method offers several advantages: the enzyme operates with high stability for extended periods, the product is generated cleanly without requiring extensive purification, and the residence times can be short (e.g., 30-60 minutes). rsc.orgnih.gov Such systems have demonstrated high throughput and excellent enantioselectivity (>99% ee) for the synthesis of various chiral amines. nih.govacs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed or optimized with these principles in mind.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. wikipedia.org Employing catalytic reductive amination, whether with transition metals or enzymes, is inherently greener than using stoichiometric reducing agents like sodium borohydride in large excess, as it minimizes waste generation. researchgate.netwikipedia.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, which combines a ketone, an amine, and hydrogen to produce the amine and water, generally has a high atom economy. wikipedia.org

Use of Safer Solvents and Auxiliaries: Biocatalytic processes often allow for reactions to be run in water or with reduced solvent usage, which is environmentally preferable to many organic solvents. rsc.org Furthermore, designing syntheses to avoid the use of protecting groups, a key principle of green chemistry, simplifies processes and reduces waste. frontiersin.org

Energy Efficiency: Flow chemistry and catalysis can lead to significant energy savings. Continuous reactors often have superior heat transfer compared to batch reactors, allowing for better temperature control and reduced energy consumption. whiterose.ac.uk Conducting reactions at ambient temperature and pressure, as is often possible with highly active catalysts, further enhances energy efficiency.

Table 2: Hypothetical Green Chemistry Metric Comparison for Amine Synthesis

| Synthetic Route | Key Reagents | Atom Economy | Process Mass Intensity (PMI) | Green Chemistry Considerations |

|---|---|---|---|---|

| Classical Multi-Step | Naphthalene, Acyl Chloride, AlCl₃, LiAlH₄, Protecting groups | Low | High | Uses hazardous reagents (AlCl₃, LiAlH₄), generates significant inorganic and organic waste, requires multiple steps and purifications. |

| Catalytic Reductive Amination | Ketone, NH₃, H₂, Pd/C (cat.) | High | Low | One-pot reaction, uses a catalytic amount of metal, produces only water as a byproduct, leading to less waste and higher efficiency. |

| Biocatalytic Flow Synthesis | Ketone, Amino Donor, Immobilized Transaminase | High | Very Low | Runs in mild conditions (low temp/pressure), uses a biodegradable catalyst, solvent can be recycled, minimal downstream processing needed. rsc.orgnih.gov |

Purification and Isolation Methodologies in Synthetic Organic Chemistry

The final stage of synthesis involves the purification and isolation of this compound in high purity. Given its chiral nature and the potential for side-products, a combination of techniques is typically employed.

Following the reaction, a standard aqueous workup is used to remove water-soluble impurities and reagents. This involves extraction of the product into an organic solvent, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.

For non-enantioselective syntheses or for separating diastereomers (if a chiral auxiliary was used), column chromatography on silica (B1680970) gel is a standard method. The polarity of the eluent is optimized to achieve separation of the desired amine from unreacted starting materials and byproducts.

To separate the enantiomers of this compound, chiral chromatography is the method of choice. yakhak.orgrotachrom.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is highly effective. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving chiral amines. nih.govyakhak.org The separation can often be dramatically improved by adding a small amount of a strong acid, like ethanesulfonic acid, to the mobile phase, which is thought to form an ion-pair with the basic amine, enhancing its interaction with the CSP. nih.govnih.gov

Crystallization is another powerful purification technique. The final product can be crystallized from a suitable solvent system to achieve high chemical purity. For chiral resolution on a larger scale, a classical method involves diastereomeric salt formation. researchgate.net The racemic amine is treated with an enantiomerically pure chiral acid (a resolving agent), such as mandelic acid or tartaric acid. acs.orgwhiterose.ac.uk The resulting diastereomeric salts have different physical properties, including solubility, allowing one diastereomer to be selectively crystallized from the solution. researchgate.netresearchgate.net After separation by filtration, the desired enantiomer of the amine is liberated by treatment with a base.

Reactivity and Derivatization of 3 Naphthalen 1 Yl Butan 1 Amine

Amine Functional Group Transformations

The primary amine group in 3-(naphthalen-1-yl)butan-1-amine is a key site for a variety of chemical modifications, including acylation, alkylation, and the formation of imines and amides. These transformations are fundamental in the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of the corresponding N-substituted amides. wordpress.comchemistrystudent.com This reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org The resulting amide can be a stable final product or an intermediate for further transformations.

Alkylation of the amine with alkyl halides introduces an alkyl group onto the nitrogen atom. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The use of excess amine or a non-nucleophilic base can prevent the formation of over-alkylated products.

| Reagent Type | General Reaction | Product Type |

| Acyl Chloride | R-COCl | N-Acyl amide |

| Alkyl Halide | R'-X | N-Alkyl amine |

Formation of Imines and Amides

The reaction of this compound with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comredalyc.orgthieme-connect.de This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the C=N double bond is a reversible process. youtube.com

Amides can be synthesized from this compound through reaction with carboxylic acids or their derivatives, such as acyl chlorides. libretexts.orgyoutube.comyoutube.comlibretexts.org The direct reaction with carboxylic acids typically requires high temperatures to drive off water, while the use of acyl chlorides provides a more reactive pathway. youtube.comlibretexts.org The resulting amides are generally stable compounds. libretexts.org

| Reactant | Product | Key Conditions |

| Aldehyde/Ketone | Imine (Schiff Base) | Acidic catalysis |

| Carboxylic Acid/Acyl Chloride | Amide | Heat (for carboxylic acid) or base (for acyl chloride) |

Heterocyclic Ring Annulation Utilizing the Amine Moiety

The amine functionality of this compound can be strategically employed in the construction of new heterocyclic rings. Two notable examples of such annulation reactions are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. numberanalytics.comwikipedia.orgnrochemistry.comdepaul.edu For this compound, this would first involve its conversion to a β-naphthylethylamine derivative, which could then undergo cyclization.

The Bischler-Napieralski reaction is an intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction requires the initial acylation of this compound to form the corresponding amide precursor. nrochemistry.comorganic-chemistry.org

Naphthalene (B1677914) Ring System Reactivity

The naphthalene ring of this compound is susceptible to electrophilic attack and can participate in metal-catalyzed coupling reactions, allowing for further functionalization of the aromatic core.

Electrophilic Aromatic Substitution Patterns

Naphthalene is generally more reactive towards electrophilic aromatic substitution than benzene. libretexts.org Substitution typically occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. libretexts.orgwordpress.comscribd.com

The (3-aminobutyl) substituent on the naphthalene ring is an activating group and an ortho-, para-director. libretexts.org Therefore, in electrophilic substitution reactions on this compound, the incoming electrophile is expected to be directed to the ortho (C2) and para (C4) positions of the substituted ring. However, steric hindrance from the butan-1-amine chain might influence the regioselectivity, potentially favoring the less hindered C4 position. It is also important to note that under strongly acidic conditions, protonation of the amine group would render it a deactivating, meta-directing group.

| Position | Reactivity | Directing Influence of Substituent |

| α (C4, C5, C8) | More reactive | Para-directing (to C4) |

| β (C2, C3, C6, C7) | Less reactive | Ortho-directing (to C2) |

Metal-Catalyzed Coupling Reactions at Naphthalene Positions

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of the naphthalene ring system. thieme-connect.comdntb.gov.uanih.gov To perform these reactions on this compound, it would first need to be converted to a halo-naphthalene derivative, typically a bromo- or iodo-naphthalene.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting a halonaphthalene with an organoboron compound in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netmdpi.comlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nlnih.gov This would allow for the introduction of an additional amino group onto the naphthalene ring of a suitably halogenated derivative of this compound.

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | C-C | Halonaphthalene, Organoboron reagent | Palladium catalyst, Base |

| Buchwald-Hartwig Amination | C-N | Halonaphthalene, Amine | Palladium catalyst, Base |

Stereochemical Transformations and Epimerization Studies

The presence of a stereocenter in this compound makes it a chiral molecule, existing as two enantiomers, (R)-3-(naphthalen-1-yl)butan-1-amine and (S)-3-(naphthalen-1-yl)butan-1-amine. The study of the stereochemical transformations and potential epimerization of this compound is crucial for understanding its chemical behavior and for the development of stereospecific applications.

While direct experimental studies on the epimerization of this compound are not extensively documented in publicly available literature, the principles of stereochemistry allow for a theoretical exploration of these processes. Epimerization would involve the inversion of the stereocenter, which is generally not a spontaneous process under standard conditions for a simple alkylamine. Such a transformation would typically require specific chemical or enzymatic catalysis.

The resolution of the racemic mixture of this compound into its individual enantiomers is a critical first step for any stereospecific study or application. This can be achieved through various methods, including:

Chiral High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation of enantiomers. yakhak.org Chiral stationary phases (CSPs) derived from polysaccharide phenylcarbamates, for instance, have proven effective in resolving a variety of chiral amines. yakhak.org The selection of the appropriate CSP and mobile phase is crucial for achieving good separation.

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid results in the formation of diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties. Subsequent treatment of the separated diastereomers with a base would liberate the pure enantiomers of the amine.

Enzymatic Resolution: Enzymes, particularly lipases, can exhibit high stereoselectivity in the acylation of amines. researchgate.net This process can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Once the enantiomers are resolved, they can be used in stereoselective reactions. For instance, the amine group can be derivatized with a chiral reagent to produce diastereomers, which can then be studied for their differential reactivity and properties. The stereochemical outcome of reactions at the amine or on the naphthalene ring can be influenced by the existing stereocenter.

It is important to note that while these methods are generally applicable to chiral amines, specific conditions and efficiencies for this compound would need to be determined experimentally. The stability of the stereocenter under various reaction conditions would also be a key area of investigation in any comprehensive study.

Development of Advanced Analogues and Probes for Research

The naphthalene moiety in this compound provides a versatile platform for the development of advanced analogues and research probes. Naphthalene and its derivatives are known for their unique photophysical properties, making them excellent candidates for fluorescent probes. nih.gov

The development of research probes based on this scaffold would involve the strategic modification of its structure to incorporate functionalities that can interact with specific biological targets or respond to changes in their environment. The primary amine group serves as a convenient handle for derivatization.

Table 1: Potential Derivatization Strategies for Probe Development

| Derivatization Site | Potential Modification | Purpose |

| Amine Group | Acylation with fluorescent dyes (e.g., NBD, Dansyl chloride) | To create fluorescently labeled analogues for imaging. |

| Coupling to biotin | For use in affinity-based purification or detection methods. | |

| Formation of amides with various carboxylic acids | To explore structure-activity relationships. | |

| Naphthalene Ring | Introduction of donor/acceptor groups | To create push-pull chromophores with solvatochromic properties. |

| Functionalization with chelating agents | For the development of ion-selective sensors. | |

| Radioisotope labeling | For use in positron emission tomography (PET) imaging. |

One area where naphthalene-based probes have shown significant promise is in the study of protein aggregation, particularly in the context of neurodegenerative diseases. For example, derivatives of 2-(1-(6-((2-fluoroethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), a naphthalene-based probe, have been synthesized to improve specificity for tau protein aggregates. nih.gov These analogues often feature modifications to the amine side chain and the naphthalene ring system to fine-tune their binding and fluorescent properties.

The synthesis of such advanced analogues can be achieved through a variety of organic reactions. For instance, the amine group of this compound could be acylated, alkylated, or used in reductive amination reactions to attach different functionalities. The naphthalene ring itself can undergo electrophilic aromatic substitution, although the regioselectivity of such reactions would need to be carefully controlled.

The development of probes from this compound would leverage its inherent properties. The chirality of the molecule could be exploited to develop stereospecific probes that can differentiate between chiral biological targets. The hydrophobicity of the naphthalene core can facilitate membrane permeability, which is advantageous for intracellular imaging. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. weebly.com For 3-(Naphthalen-1-yl)butan-1-amine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to establish connectivity within the molecule. omicsonline.org

In a typical ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the butan-1-amine chain would be observed in the upfield region. The chemical shifts and splitting patterns of these protons provide crucial information about their local chemical environment and neighboring protons. For instance, the protons on the carbon bearing the amine group would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbon atoms of the naphthalene ring would resonate at higher chemical shifts compared to the aliphatic carbons of the butan-1-amine side chain.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Provides information about the hydrogen atoms in a molecule. | Provides information about the carbon skeleton of a molecule. |

| Chemical shifts indicate the electronic environment of the protons. | Chemical shifts indicate the type of carbon atom (e.g., sp³, sp², sp). |

| Integration of signals reveals the ratio of different types of protons. | The number of signals corresponds to the number of non-equivalent carbons. |

| Splitting patterns (multiplicity) indicate the number of neighboring protons. |

While 1D NMR provides fundamental structural information, complex molecules often require advanced 2D NMR experiments for unambiguous structure elucidation. weebly.comomicsonline.org These techniques correlate different nuclei and provide a more detailed picture of the molecular connectivity. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. youtube.com For this compound, COSY would show correlations between adjacent protons in the butan-1-amine chain and within the naphthalene ring system, helping to trace the connectivity of the aliphatic chain and assign the positions of the aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is invaluable for assigning the chemical shifts of carbon atoms that are directly attached to protons. nih.gov By analyzing the HSQC spectrum of this compound, each proton signal can be directly linked to its corresponding carbon signal, confirming the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. omicsonline.org HMBC is particularly useful for connecting different parts of a molecule that are not directly bonded. For instance, it can show correlations between the protons on the butan-1-amine chain and the carbon atoms of the naphthalene ring, confirming the point of attachment of the side chain to the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could help to understand the preferred orientation of the butan-1-amine side chain relative to the naphthalene ring.

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the complete and unambiguous structural assignment of this compound. researchgate.net

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric purity, or the enantiomeric excess (ee), is crucial in many applications. Chiral NMR shift reagents are compounds that can be added to a sample of a chiral analyte to induce chemical shift differences between the corresponding signals of the two enantiomers in the NMR spectrum. tcichemicals.comlibretexts.org

These reagents are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which are chiral themselves. libretexts.org When a chiral lanthanide shift reagent is added to a solution containing a racemic or enantioenriched mixture of this compound, it forms diastereomeric complexes with each enantiomer. harvard.edu These diastereomeric complexes have different magnetic environments, leading to the separation of the NMR signals for the two enantiomers. libretexts.orgharvard.edu The enantiomeric excess can then be determined by integrating the separated signals. libretexts.org

Another approach involves the use of chiral derivatizing agents, such as 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol, to form diastereomeric iminoboronate esters with the primary amine. nih.gov The resulting diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of the enantiomeric ratio through integration. nih.gov

| Chiral NMR Shift Reagent | Chiral Derivatizing Agent |

| Forms diastereomeric complexes with the analyte. harvard.edu | Reacts with the analyte to form new diastereomeric compounds. nih.gov |

| Induces separation of enantiomeric signals in the NMR spectrum. libretexts.org | The resulting diastereomers have inherently different NMR spectra. nih.gov |

| The reagent can often be recovered. | The derivatization reaction should be quantitative and not alter the enantiomeric ratio. |

| Example: Eu(hfc)₃. libretexts.org | Example: 2-formylphenylboronic acid and (R)- or (S)-1,1'-bi-2-naphthol. nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. nist.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation of this molecular ion provides valuable structural information. A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. In the case of this compound, this would lead to the formation of a stable iminium ion.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of less than 5 parts per million (ppm). nih.gov This high accuracy allows for the determination of the elemental composition of the molecule by distinguishing between compounds that have the same nominal mass but different exact masses. nih.gov For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement that matches the calculated exact mass. rsc.org

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. nih.gov This process provides detailed information about the structure of the selected ion and the fragmentation pathways of the molecule. nih.govspringernature.com

In an MS/MS experiment on the molecular ion of this compound, the precursor ion would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to provide a detailed fragmentation map of the molecule. This information is highly specific and can be used to confirm the structure of the compound and to differentiate it from isomers.

| Fragmentation Pathway | Expected Fragment Ion (m/z) |

| Alpha-cleavage at the Cα-Cβ bond of the butylamine (B146782) chain | [M - CH₃]⁺ |

| Cleavage of the C-N bond | [C₁₀H₇CH(CH₃)CH₂CH₂]⁺ |

| Loss of the butylamine side chain | [C₁₀H₇]⁺ (naphthalenyl cation) |

| McLafferty rearrangement (if applicable) | Varies depending on the specific rearrangement |

Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ias.ac.inhoriba.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. ias.ac.in The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic butan-1-amine chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. uci.edu The C=C stretching vibrations of the naphthalene ring would be observed in the 1500-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. horiba.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. horiba.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (two bands) ias.ac.in | 3300-3500 ias.ac.in |

| Aromatic C-H Stretch | 3000-3100 researchgate.net | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 uci.edu | 2850-2960 |

| C=C Stretch (aromatic) | 1500-1600 researchgate.net | 1500-1600 |

| N-H Bend (primary amine) | 1590-1650 | 1590-1650 |

By combining the information from these various spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for its use in further research.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of this compound. Given the compound's aromatic and amine functionalities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed. For the resolution of its stereoisomers, chiral chromatography is indispensable.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC is particularly well-suited for this aromatic amine.

Method development for this compound would typically involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice for the separation of aromatic compounds. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. tandfonline.comresearchgate.net To improve peak shape and retention of the basic amine, a buffer or an ion-pairing agent is frequently added to the mobile phase. tandfonline.comresearchgate.net For instance, a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 2.5) can be used to ensure the amine is in its protonated form, leading to better interaction with the stationary phase. tandfonline.comresearchgate.net UV detection is appropriate due to the presence of the naphthalene chromophore, with a detection wavelength typically set around 220 nm. tandfonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile: 20mM Phosphate Buffer (pH 2.5) (e.g., 65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct GC analysis, the technique becomes highly effective after derivatization. Primary amines are often derivatized to increase their volatility and thermal stability, and to improve chromatographic peak shape. iu.eduresearchgate.net

A common derivatization agent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA). iu.edugcms.czsigmaaldrich.com TFAA reacts with the primary amine group to form a stable and volatile trifluoroacetamide (B147638) derivative. gcms.czsigmaaldrich.com This reaction is typically performed in a suitable solvent, and may be heated to ensure complete derivatization. research-solution.com The resulting derivative is then amenable to analysis by GC, often coupled with a mass spectrometer (MS) for definitive identification. iu.eduosti.gov The use of a capillary column with a non-polar or medium-polarity stationary phase is standard for such analyses.

Table 2: Typical GC Method for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | Fused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm ID) mdpi.com |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 70°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center, the separation of its enantiomers is critical, particularly in pharmaceutical contexts where enantiomers can exhibit different biological activities. Chiral HPLC is the most common technique for this purpose. yakhak.orgmdpi.com

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net Columns like Chiralcel® and Chiralpak® are frequently employed. yakhak.org The mobile phase in chiral separations is often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol. yakhak.org The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), can be crucial for obtaining good peak shape and resolution for basic analytes like amines by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. mdpi.com

Another approach involves the use of crown ether-based CSPs, which have shown success in resolving racemic compounds containing primary amino groups. nih.govwiley.com For enhanced detection and sometimes improved separation, the amine can be derivatized with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). yakhak.org

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IE or Chiralcel® OD-H yakhak.org |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies of 3 Naphthalen 1 Yl Butan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometric structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 3-(Naphthalen-1-yl)butan-1-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a variety of electronic properties. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests the molecule is more polarizable and reactive. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for Naphthalene (B1677914) Derivatives Note: This table presents example data from DFT studies on related naphthalene compounds to illustrate the type of information generated. Specific values for this compound would require a dedicated computational study.

| Parameter | Naphthalene samipubco.com | 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone nih.gov |

| Method/Basis Set | DFT/aug-cc-pVQZ | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.15 eV (Approx.) | -6.04 eV |

| LUMO Energy | -1.40 eV (Approx.) | -2.48 eV |

| HOMO-LUMO Gap | 4.75 eV | 3.56 eV |

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to studying molecular properties without reliance on empirical parameters. These methods are particularly valuable for detailed conformer analysis. For this compound, which possesses a flexible butanamine chain attached to a rigid naphthalene core, multiple low-energy conformations are possible due to rotation around the single bonds.

A conformational analysis would involve systematically rotating the dihedral angles of the butane (B89635) backbone and the bond connecting it to the naphthalene ring. Ab initio calculations would then determine the relative energies of these different spatial arrangements. Such studies reveal the most stable conformers and the energy barriers between them, which is critical for understanding the molecule's shape and how it might interact with its environment. soton.ac.uk

Molecular Dynamics (MD) Simulations

While quantum calculations examine static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motion and conformational changes.

MD simulations are an ideal tool for exploring the conformational landscape of a flexible molecule like this compound. The simulation tracks the atomic positions over a set period (from nanoseconds to microseconds), revealing the accessible conformations and the frequency of transitions between them. This provides a dynamic picture of the molecule's flexibility, showing how the butanamine chain folds and moves relative to the naphthalene group.

Ligand-Protein Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. unar.ac.id This method is fundamental in drug discovery and molecular biology for understanding structure-function relationships. ajol.info

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from a database like the Protein Data Bank (PDB). A docking algorithm, such as those used in software like AutoDock Vina or SwissDock, then systematically samples a large number of possible binding poses within the protein's active site. chemmethod.combiointerfaceresearch.com

Each pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol. biointerfaceresearch.com A lower (more negative) value indicates a more favorable binding interaction. Post-docking analysis reveals the specific molecular interactions stabilizing the complex, such as:

Hydrogen bonds: Likely involving the primary amine group of the ligand.

Hydrophobic interactions: Between the naphthalene ring and nonpolar amino acid residues.

π-π stacking: An interaction where the aromatic naphthalene ring stacks with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

Table 2: Illustrative Docking Interaction Data Note: This table is a hypothetical representation of the data that would be generated from a docking study of this compound with a protein target. The specific values and residues would depend on the chosen protein.

| Parameter | Value/Description |

| Protein Target | Example: Acetylcholinesterase (AChE) |

| Binding Affinity (kcal/mol) | -8.5 (Example Value) |

| Hydrogen Bond Interactions | Amine (-NH2) group with SER286, TYR121 |

| Hydrophobic Interactions | Naphthalene ring with TRP279, PHE288 |

| π-π Stacking | Naphthalene ring with TRP84, TYR334 |

Identification of Potential Biological Targets through Computational Screening

Computational screening, or in silico screening, is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against biological targets to identify potential drug candidates. This process typically involves techniques like molecular docking and pharmacophore modeling to predict the binding affinity and interaction patterns of a ligand with a target protein.

For a compound like this compound, the process of identifying potential biological targets would begin with the construction of a 3D model of the molecule. This model would then be used to screen against a database of known protein structures, particularly those implicated in disease pathways where naphthalene-containing compounds have shown activity. For instance, studies on various naphthalene derivatives have revealed their potential as antimicrobial, anticancer, and anti-inflammatory agents.

The screening process would calculate the binding energy and score the interactions between this compound and each target protein. Targets with high-ranking scores would be prioritized for further investigation. This approach is not only cost-effective but also significantly accelerates the initial phase of drug discovery by narrowing down the number of potential targets for experimental validation.

Table 1: Illustrative Example of Potential Biological Targets for Naphthalene Derivatives

| Target Class | Specific Example | Potential Therapeutic Area |

| Enzymes | VEGFR-2 | Anticancer |

| Receptors | G-protein coupled receptors | Neurological disorders |

| DNA/RNA | Topoisomerases | Antimicrobial, Anticancer |

This table is illustrative and based on targets identified for other naphthalene derivatives, not specifically for this compound.

Elucidation of Binding Modes at a Molecular Level

Once a potential biological target is identified, the next step is to understand the precise manner in which the ligand, in this case, this compound, interacts with the target at a molecular level. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. For this compound, this would involve placing the molecule into the binding site of the target protein and evaluating the various possible conformations. The results would highlight key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the naphthalene ring and the amino acid residues of the protein.

Molecular dynamics simulations can further refine this understanding by simulating the movement of the ligand-protein complex over time. This provides a more dynamic picture of the binding, revealing the stability of the interactions and any conformational changes that may occur in either the ligand or the protein upon binding. Such detailed insights are invaluable for lead optimization, where the chemical structure of the initial hit compound is modified to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built by analyzing a set of compounds for which the activity or property is known and then using statistical methods to derive a correlation.

For this compound, a QSAR study would typically involve a series of its derivatives with varying structural modifications. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed to correlate this activity with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), among others. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Similarly, a QSPR study could be used to predict the physicochemical properties of this compound and its analogs, such as solubility, boiling point, and lipophilicity. These properties are critical for drug development as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example | Information Provided |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Hydrophobic | LogP | Lipophilicity of the molecule |

The development of predictive QSAR and QSPR models relies on the quality of the input data and the statistical methods employed, which can range from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN).

Biological Interactions and Mechanistic Insights in Vitro and Mechanistic Focus

Receptor Binding Studies In Vitro

Agonist and Antagonist Activity Profiling in Vitro Assays

No published studies were identified that have characterized the agonist or antagonist activity of 3-(Naphthalen-1-yl)butan-1-amine at any receptor.

Receptor Selectivity and Affinity Determinations

There is no available data on the receptor selectivity or binding affinities of this compound.

Enzyme Inhibition and Activation Studies In Vitro

Kinetic Characterization of Enzyme-Compound Interactions

No information has been published regarding the kinetic characterization of interactions between this compound and any enzyme.

Allosteric Modulation Investigations

There are no studies available that have investigated the potential allosteric modulation of any enzyme or receptor by this compound.

Cellular Uptake and Subcellular Distribution Studies In Vitro

No in vitro studies on the cellular uptake or subcellular distribution of this compound have been found in the public domain.

Modulation of Cellular Pathways and Signaling Cascades in In Vitro Models

The primary cellular targets identified for compounds structurally similar to this compound are the monoamine transporters, which include the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). These transporters are critical components of the central nervous system, responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.

In vitro studies using human embryonic kidney (HEK 293) cells expressing these transporters have been instrumental in characterizing the pharmacological profiles of various psychoactive compounds, including synthetic cathinones and other amphetamine-like substances. These studies typically involve radioligand binding assays to determine the affinity of a compound for the transporter and uptake inhibition assays to measure its functional potency. For instance, a study on a series of cathinone (B1664624) derivatives demonstrated that these compounds are potent inhibitors of monoamine uptake. While specific data for this compound is absent, the general structure suggests potential activity at these transporters.

The interaction of ligands with these transporters can trigger a cascade of intracellular signaling events. For example, the inhibition of SERT by selective serotonin reuptake inhibitors (SSRIs) leads to an increase in extracellular serotonin levels, which in turn can modulate various signaling pathways, including those involving protein kinase A (PKA) and extracellular signal-regulated kinases (ERK1/2). It has been shown that activation of the 5-HT1A receptor, a serotonin receptor, can lead to the inhibition of adenylate cyclase and a decrease in PKA activity, or conversely, stimulate ERK1/2 phosphorylation. While these are downstream effects of altered serotonin levels, direct allosteric modulation of the transporter by a ligand can also influence its conformation and function, potentially initiating intracellular signals. However, without specific in vitro data for this compound, its precise impact on these or other cellular signaling cascades remains speculative.

Structure-Activity Relationship (SAR) Derivation from Mechanistic In Vitro Data

The structure-activity relationship (SAR) of ligands for monoamine transporters is a well-studied area, providing a basis for predicting the potential activity of novel compounds. For arylalkylamines, key structural features influencing potency and selectivity for SERT, NET, and DAT have been identified.

The nature of the aromatic ring system is a critical determinant of activity. The replacement of a phenyl ring with a naphthalene (B1677914) ring, as seen in this compound, can significantly alter the compound's interaction with the transporter binding pocket. The larger, more lipophilic naphthalene moiety may lead to different binding affinities and selectivities compared to its phenyl-substituted counterparts.

The length and branching of the alkylamine chain also play a crucial role. For instance, in the cathinone series, increasing the length of the α-carbon chain has been shown to affect affinity and potency at the monoamine transporters. The butan-1-amine side chain of the title compound, with its specific length and the methyl group at the 3-position, will have a distinct influence on its pharmacological profile.

Furthermore, the stereochemistry of the molecule can be a significant factor. The chiral center at the 3-position of this compound means that the (R) and (S) enantiomers could exhibit different potencies and selectivities for the monoamine transporters. Stereospecific interactions are a common feature of drug-transporter binding.

While detailed mechanistic in vitro data for this compound is not available, SAR studies of related compounds provide a predictive framework. For example, studies on various synthetic cathinones and other psychoactive substances have generated extensive datasets that correlate structural modifications with changes in transporter affinity and uptake inhibition. These studies consistently show that small changes to the aromatic ring, the alkyl chain, and the amine substituent can lead to profound shifts in a compound's activity profile, ranging from selective inhibition of one transporter to broad-spectrum activity across all three.

To illustrate the principles of SAR in this chemical class, the following table presents hypothetical data based on the known effects of structural modifications on monoamine transporter inhibition. This table is for illustrative purposes only and does not represent experimental data for this compound.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Arylalkylamine Derivatives at Monoamine Transporters (Hypothetical Data)

| Compound | Aromatic System | Alkyl Chain | Amine | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |

| Phenylpropanolamine | Phenyl | Propanol | Primary | 150 | 2000 | 500 |

| Cathinone | Phenyl | Propanone | Primary | 75 | 25 | 300 |

| This compound | Naphthyl | Butane (B89635) | Primary | ND | ND | ND |

| Amphetamine | Phenyl | Propane | Primary | 50 | 40 | 2000 |

| Methamphetamine | Phenyl | Propane | Secondary | 20 | 25 | 1500 |

| ND: Not Determined. Data is hypothetical and for illustrative purposes. |

Advanced Applications in Chemical and Materials Science Research

Utilization as Chiral Ligands in Asymmetric Catalysis

There is no specific research available detailing the use of 3-(Naphthalen-1-yl)butan-1-amine as a chiral ligand in asymmetric catalysis. The principles of asymmetric catalysis often involve the use of chiral ligands to create an asymmetric environment around a metal center, leading to the preferential formation of one enantiomer of a product. nih.gov Chiral amines are a well-established class of ligands for this purpose. However, studies focusing on the specific application of this compound in this context have not been found.

No published studies were identified that describe the design and synthesis of metal complexes specifically incorporating this compound as a ligand. The synthesis of metal-amine complexes is a fundamental area of coordination chemistry, and general methods for the formation of such complexes are well-known. researchgate.net These typically involve the reaction of a metal salt with the amine ligand in a suitable solvent. The synthesis of chiral organometallic complexes is an active area of research, with various strategies employed to create catalysts for enantioselective transformations. nih.gov However, the application of these methods to this compound has not been documented.

Consistent with the lack of information on its metal complexes, there are no reports on the application of this compound-metal complexes in enantioselective organic transformations. While naphthyl-containing compounds have been utilized in the synthesis of primary amines through catalytic processes, the use of this compound as a directing ligand for enantioselectivity is not described in the literature. liv.ac.uk

Integration into Polymeric Structures and Materials

Research on the integration of this compound into polymeric structures and materials appears to be nonexistent. While compounds containing naphthalene (B1677914) moieties, such as naphthalimides, have been noted for their potential use in polymers, this does not extend to the specific amine . um.edu.mt

There is no evidence in the scientific literature to suggest that this compound has been investigated or used as a monomer in polymerization reactions or as a cross-linking agent. The primary amine functionality could theoretically allow it to act as a monomer in the synthesis of polyamides or polyimines, but no such polymers have been reported.

No studies have been found that describe the use of this compound for the functionalization of polymer surfaces. Surface functionalization is a common technique to impart specific properties, such as hydrophobicity, biocompatibility, or reactivity, to a material. While amines are often used for this purpose, the specific application of this compound has not been documented.

Development as Fluorescent Probes or Sensors

While the naphthalene group is a well-known fluorophore, and its derivatives are extensively studied for their fluorescent properties, there is no specific research on the development of this compound as a fluorescent probe or sensor. researchgate.netmdpi.com The fluorescence of naphthalene derivatives is known to be influenced by substituents. researchgate.netmdpi.com Studies on other fluorescent amines suggest that the amino group can play a role in the fluorescent properties of a molecule. csic.es However, a detailed investigation of the photophysical properties of this compound and its potential as a sensor, for example, for metal ions or other analytes, has not been reported.

Design Principles for Naphthalene-Based Fluorophores

The utility of naphthalene and its derivatives as fluorophores is rooted in their distinct photophysical properties. nih.gov The rigid, planar nature of the naphthalene ring system, combined with its large π-electron conjugation, often results in high fluorescence quantum yields and exceptional photostability. nih.gov However, unsubstituted naphthalene itself is only weakly fluorescent. researchgate.net The key to unlocking its potential lies in the strategic placement of substituent groups on the aromatic rings. researchgate.netnih.gov

The fluorescence properties of naphthalene-based molecules are highly dependent on the number, type, and position of these substituents. researchgate.net A critical design principle involves the installation of electron-donating groups (D) and electron-accepting groups (A) onto the naphthalene scaffold, creating a "push-pull" system. nih.gov This arrangement can significantly enhance fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net In such systems, photoexcitation promotes an electron from the donor to the acceptor, leading to a large change in the dipole moment of the excited state. This ICT character results in substantial changes to the fluorescence spectrum, quantum yield, and lifetime, often influenced by the polarity of the surrounding solvent (solvatochromism). researchgate.netnih.gov

For a molecule like this compound, the butan-1-amine group acts as an electron-donating substituent. The nitrogen atom's lone pair of electrons can participate in the π-system of the naphthalene ring, influencing its electronic properties. While not a classic "push-pull" system without a dedicated acceptor group, the amine functionality is crucial. It can serve as a reactive site for attaching other moieties or as a recognition site for analytes, which can modulate the fluorophore's emission. researchgate.net The flexibility of the butyl chain provides a spacer, which can be advantageous in minimizing disruptions to the core fluorophore's photophysical properties when binding to other molecules or surfaces. nih.gov

Table 1: Influence of Structural Modifications on Naphthalene Fluorophore Properties

| Structural Modification | Effect on Fluorescence Properties | Rationale |

| Introduction of Donor & Acceptor Groups (Push-Pull System) | Significant increase in fluorescence quantum yield; Large Stokes shifts; Solvatochromism. researchgate.netnih.gov | Promotes Intramolecular Charge Transfer (ICT) upon excitation, enhancing emission efficiency and sensitivity to solvent polarity. researchgate.net |

| Attachment of an Amine Group | Can act as an electron donor; provides a site for analyte binding that modulates fluorescence. researchgate.netnih.gov | The nitrogen lone pair can participate in the π-system or act as a quencher that is deactivated upon protonation or coordination. researchgate.net |

| Incorporation into a Rigid, Conjugated Framework | Increased quantum yield and photostability. nih.gov | Rigidity reduces non-radiative decay pathways, while extended conjugation enhances light absorption and emission. nih.gov |

| Varying Substituent Position | Alters absorption and emission wavelengths, quantum yield, and lifetime. researchgate.net | The specific placement of groups (e.g., 2,6- vs. 1,8-positions) changes the electronic distribution and transition energies of the molecule. researchgate.netresearchgate.net |

Detection Mechanisms for Specific Analytes

Naphthalene-based fluorophores are frequently employed as chemosensors for detecting a wide array of analytes, including metal ions and anions. nih.govresearchgate.net The primary detection mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.gov For a molecule like this compound, the amine group is central to its potential as a sensor, most likely operating through a PET mechanism.

In a typical PET sensor design, the fluorophore (naphthalene) is linked to a receptor (the amine group) via a short spacer (the butyl chain). researchgate.net The nitrogen atom's lone pair of electrons has an energy level that allows it to donate an electron to the excited-state fluorophore. This process, PET, provides a non-radiative pathway for the excited state to return to the ground state, effectively "quenching" the fluorescence. The sensor is in a fluorescence "off" state.

When an analyte, such as a proton (H⁺) or a metal cation (e.g., Al³⁺, Cu²⁺), binds to the amine's lone pair, the energy of this orbital is significantly lowered. researchgate.netrsc.orgnih.gov This change prevents the electron transfer from occurring, thereby blocking the quenching pathway. As a result, the fluorophore de-excites through its normal radiative pathway, and a strong fluorescence signal is observed. This process is known as a "turn-on" fluorescence response. researchgate.net

The selectivity of the sensor is determined by the specific affinity of the receptor site for a particular analyte. While a simple amine might bind protons, more complex chelating structures incorporating the amine can be designed to achieve high selectivity for specific metal ions like Al³⁺ or Cu²⁺. rsc.orgnih.gov The choice of fluorophore, receptor, and the spacer that connects them are all critical design elements for creating a sensitive and selective fluorescent probe. nih.gov

Table 2: Potential Analyte Detection with Amine-Containing Naphthalene Fluorophores

| Detection Mechanism | Analyte Type | How it Works | Fluorescence Response |

| Photoinduced Electron Transfer (PET) | Protons (H⁺), Metal Cations (e.g., Al³⁺, Cu²⁺, Zn²⁺) nih.govresearchgate.netrsc.org | The amine's lone pair quenches the naphthalene fluorescence. Analyte binding to the amine lowers its orbital energy, inhibiting PET. researchgate.net | "Turn-On" |

| Intramolecular Charge Transfer (ICT) | Polar Solvents, Specific Ions | Analyte binding alters the electron-donating or -accepting strength of substituents, shifting the emission wavelength. researchgate.net | Ratiometric Shift |

| Displacement Assay | Anions (e.g., I⁻) researchgate.net | An anion displaces a metal ion from a fluorophore-receptor complex, altering the fluorescence. researchgate.net | "Turn-Off" or "Turn-On" |

Use as Precursors for Complex Heterocyclic Systems

Primary amines are foundational building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The amine group in this compound serves as a versatile chemical handle for cyclization reactions, enabling its use as a precursor for more complex, polycyclic systems. Such systems often feature prominently in medicinal chemistry and materials science. researchgate.netrsc.org

The synthesis of heterocyclic structures from naphthalene derivatives can be achieved through various established synthetic methodologies. For instance, primary amines are key reactants in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can be intermediates for larger heterocyclic frameworks. researchgate.netnih.gov

More advanced strategies involve intramolecular cyclization reactions where the naphthalene ring itself participates. For example, analogues of this compound could potentially undergo reactions like the Pictet-Spengler or Bischler-Napieralski reactions under the right conditions, leading to the formation of tetrahydro-β-carboline or dihydroisoquinoline ring systems fused to the naphthalene core. These reactions typically involve the cyclization of an amine onto an activated position of the aromatic ring.

The development of modern cross-coupling reactions and novel cyclization strategies has further expanded the toolkit for creating naphthalene-heterocycle hybrids. nih.govrsc.org These methods allow for the efficient and regioselective construction of complex architectures that combine the desirable photophysical properties of the naphthalene core with the chemical and biological functions of various heterocyclic moieties. rsc.orgrsc.org The resulting fused polycyclic N-heterocycles are of significant interest for their potential applications as advanced materials or bioactive agents. researchgate.netrsc.org

Environmental and Green Chemistry Research Perspectives

Biodegradation Pathways and Mechanisms

Research specifically detailing the biodegradation of 3-(Naphthalen-1-yl)butan-1-amine is not currently available in published literature. However, the environmental fate of structurally related compounds, particularly 1-naphthylamine (B1663977) (1NA), has been investigated and can provide a model for its potential degradation. The biodegradation of 1NA has been elucidated in Pseudomonas sp. strain JS3066, which utilizes it as a growth substrate. researchgate.net

The degradation pathway in Pseudomonas sp. JS3066 involves an initial and crucial glutamylation step. researchgate.netidk.org.rs A glutamine synthetase-like (GS-like) enzyme, NpaA1, catalyzes the addition of a glutamate (B1630785) molecule to 1NA, forming γ-glutamylated 1NA. researchgate.net This initial reaction is essential because the subsequent dioxygenase enzyme system cannot directly act on the primary amine. idk.org.rsucc.ie The NpaA1 enzyme exhibits broad substrate selectivity, showing activity towards various aniline (B41778) and naphthylamine derivatives, which suggests it might also act on substituted naphthylamines like this compound. researchgate.netidk.org.rs

Following glutamylation, the resulting γ-glutamylated 1NA is oxidized by a dioxygenase enzyme system, encoded by a five-gene cluster, to 1,2-dihydroxynaphthalene. researchgate.netidk.org.rs From this point, the degradation follows the well-established pathway for naphthalene (B1677914) degradation, proceeding through catechol and eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netidk.org.rs The evolution of this pathway appears to be modular, assembling catabolic modules from different origins. ucc.ie

Based on this model, a hypothetical biodegradation pathway for this compound can be proposed. The process would likely initiate with a similar glutamylation of the butan-1-amine group, followed by enzymatic action on the naphthalene ring. The butanamine side chain would likely be cleaved, and the naphthalene moiety would then enter a degradation pathway analogous to that of 1,2-dihydroxynaphthalene, ultimately leading to mineralization.

Table 1: Key Enzymes and Reactions in the Biodegradation of 1-Naphthylamine by Pseudomonas sp. strain JS3066

| Enzyme/System | Gene(s) | Reaction Catalyzed | Substrate | Product | Reference |

| Glutamine Synthetase-like Enzyme | npaA1 | Glutamylation | 1-Naphthylamine | γ-Glutamyl-1-naphthylamine | researchgate.net, idk.org.rs |

| Dioxygenase System | npaA1-npaA5 | Oxidation | γ-Glutamyl-1-naphthylamine | 1,2-Dihydroxynaphthalene | researchgate.net, ucc.ie |

| Naphthalene Degradation Pathway Enzymes | nag genes | Further oxidation and ring cleavage | 1,2-Dihydroxynaphthalene | Salicylate, Catechol, TCA cycle intermediates | researchgate.net, gjournals.org |

Photodegradation Studies in Aquatic and Atmospheric Systems

Specific experimental studies on the photodegradation of this compound are absent from the scientific literature. However, general principles governing the photodegradation of naphthalene and its derivatives can be applied to predict its likely fate in aquatic and atmospheric environments when exposed to sunlight.

In Aquatic Systems: Polycyclic Aromatic Hydrocarbons (PAHs) like naphthalene are known to undergo photodegradation in surface waters. gjournals.org The process can occur through direct photolysis, where the molecule absorbs UV light, or indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM). researchgate.net For naphthalene, direct photolysis is a significant pathway. researchgate.net The degradation of naphthalene in the presence of photocatalysts like TiO₂ or ZnO nanoparticles under UV irradiation has been shown to be effective, leading to intermediates such as 1-naphthol, 1,4-naphthoquinone, and eventually complete mineralization to CO₂ and H₂O. idk.org.rsekb.egresearchgate.net The presence of dissolved organic matter can enhance the photodegradation of naphthalene. researchgate.net It is important to note that some photodegradation intermediates of naphthalene have been shown to exhibit higher toxicity than the parent compound. researchgate.net Given its structure, this compound would be expected to absorb UV light and be susceptible to similar direct and indirect photodegradation processes, leading to the oxidation of the naphthalene ring and potential cleavage of the butanamine side chain.

In Atmospheric Systems: In the atmosphere, naphthalene and its derivatives primarily undergo photooxidation initiated by hydroxyl radicals (•OH). ucc.ie This reaction leads to the formation of a variety of gas- and particle-phase products, including carbonyls, nitro-compounds, and carboxylic acids. ucc.ie A significant outcome of naphthalene photooxidation is the formation of Secondary Organic Aerosol (SOA), with yields varying based on environmental conditions. ucc.ie Studies on the atmospheric degradation of naphthalene have shown that photolysis is a major loss process for its photooxidation products. ucc.ie High-molecular-weight compounds formed during the initial oxidation can undergo further rapid photodegradation, breaking down into smaller molecules and releasing volatile products like formic acid and formaldehyde. rsc.orgrsc.org Therefore, it is plausible that this compound, if present in the atmosphere, would be subject to OH-initiated oxidation, contributing to SOA formation and undergoing subsequent photochemical aging.

Green Synthesis and Sustainable Production Considerations

While specific green synthesis routes for this compound have not been reported, general advancements in the sustainable production of primary amines offer relevant perspectives. benthamscience.com Traditional methods for amine synthesis often involve harsh conditions, stoichiometric waste, and low atom economy. rsc.org Green chemistry seeks to address these issues through catalysis, use of renewable resources, and milder reaction conditions. benthamscience.comrsc.org